molecular formula C12H10BFO3 B2956582 (2-Fluoro-4-phenoxyphenyl)boronic acid CAS No. 1414356-30-1

(2-Fluoro-4-phenoxyphenyl)boronic acid

Cat. No.: B2956582
CAS No.: 1414356-30-1
M. Wt: 232.02
InChI Key: PSLVPUAZLINPDI-UHFFFAOYSA-N
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Description

Evolution of Arylboronic Acid Chemistry in Organic Synthesis

The journey of arylboronic acids in organic chemistry began in 1860 with their first synthesis by Edward Frankland. nih.gov For many years, their application remained relatively niche. Early synthetic methods often relied on the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate (B1201080) esters at low temperatures. nih.govwordpress.com While functional, these methods sometimes resulted in low yields. nih.gov

A paradigm shift occurred in 1979 with the development of the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, revolutionized the field. nih.gov The mild reaction conditions, commercial availability of reagents, and high functional group tolerance of the Suzuki-Miyaura coupling led to the widespread adoption of arylboronic acids as indispensable tools in synthetic chemistry. nih.gov Organoboron compounds are now recognized as versatile building block intermediates due to their stability, generally low toxicity, and diverse reactivity. nih.gov Their utility extends beyond C-C bond formation to include a variety of transformations such as the Chan-Lam and Petasis reactions, cementing their role as essential components in the synthesis of complex organic molecules. univ-rennes.fr

Significance of Fluorine Substitution in Aromatic Boronic Acids

The strategic incorporation of fluorine atoms into arylboronic acids significantly alters their chemical properties and enhances their utility in synthesis. Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect. researchgate.net This property is crucial as it increases the Lewis acidity of the boron atom in the boronic acid moiety. researchgate.netnih.gov An increase in acidity is a beneficial parameter for numerous applications, including enhancing interactions with biological targets like enzymes or serving as more effective receptors for bioanalytes. nih.gov

This enhanced acidity and altered electronic profile can influence the reactivity of the boronic acid in cross-coupling reactions. acs.org For instance, fluorinated arylboronic acids are key reagents in the synthesis of complex fluorinated molecules, which are of high interest in medicinal chemistry and materials science. nih.gov The introduction of fluorine can improve pharmacokinetic properties, such as metabolic stability and membrane permeability, in drug candidates. Consequently, fluorinated arylboronic acids have become a special group of reagents, valued for their unique properties that are directly imparted by the fluorine substituent. researchgate.net

Academic Context of (2-Fluoro-4-phenoxyphenyl)boronic Acid within Advanced Synthetic Methodologies

This compound stands as a prime example of a modern, specialized building block designed for advanced synthetic applications. Its structure incorporates three key features: a stable arylboronic acid for versatile cross-coupling, a fluorine substituent to modulate electronic properties, and a phenoxy group that provides a biphenyl (B1667301) ether scaffold. This combination makes it a valuable precursor for constructing complex, poly-aromatic systems.

In contemporary organic synthesis, there is a continuous demand for novel building blocks that allow for the efficient and precise construction of target molecules. This compound fits this role by enabling the introduction of its specific 2-fluoro-4-phenoxyphenyl moiety into larger molecular frameworks via reactions like the Suzuki-Miyaura coupling. nih.gov Such methodologies are central to the development of new pharmaceuticals, agrochemicals, and advanced materials. The use of highly functionalized organoboron compounds like this one is integral to modern synthetic strategies, including late-stage functionalization, where complex fragments are introduced toward the end of a synthetic sequence. beilstein-journals.org

Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 1414356-30-1
Molecular Formula C12H10BFO3
Molecular Weight 232.02 g/mol

Table of Mentioned Compounds

Compound Name
This compound
Organoboron compounds
Arylboronic acids
Organohalides
Borate esters

Properties

IUPAC Name

(2-fluoro-4-phenoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-12-8-10(6-7-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLVPUAZLINPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC2=CC=CC=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 2 Fluoro 4 Phenoxyphenyl Boronic Acid

Fundamental Reactivity Profiles

The increased Lewis acidity resulting from the fluorine substituent can have significant implications for the reactivity of (2-Fluoro-4-phenoxyphenyl)boronic acid, particularly in reactions where the boronic acid acts as a Lewis acid catalyst or participates in transmetalation steps, such as the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net

A characteristic feature of boronic acids is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol and amino alcohol functionalities. nih.govbath.ac.ukresearchgate.net This reaction leads to the formation of cyclic boronate esters. nih.govbath.ac.ukacs.org The formation of these esters is a dynamic equilibrium process that is sensitive to the pH of the solution. researchgate.net

The interaction involves the vacant p-orbital of the boron atom in this compound and the hydroxyl groups of the diol or amino alcohol. nih.gov This interaction is enhanced by the increased Lewis acidity of the boron atom due to the ortho-fluoro substituent. nih.gov The resulting boronate esters are generally stable, but the covalent bond can be readily cleaved under acidic conditions, regenerating the boronic acid and the diol or amino alcohol. researchgate.netacs.org This reversible nature has led to the use of boronic acids in various applications, including sensing and separation technologies. nih.govbath.ac.ukacs.org

Key Reaction Mechanisms

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it typically involves a palladium catalyst. libretexts.orgmusechem.comwikipedia.org The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmusechem.comchemrxiv.org

Following oxidative addition, the transmetalation step occurs, which involves the transfer of the aryl group from the boronic acid to the palladium(II) complex. wikipedia.orgrsc.org For this compound, this process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. researchgate.netnih.gov

There are two generally accepted pathways for transmetalation in the Suzuki-Miyaura reaction. researchgate.netnih.gov In the "boronate pathway," the base reacts with the boronic acid to form a tetracoordinate boronate, which then reacts with the palladium(II) halide complex. researchgate.netnih.gov Alternatively, in the "oxo-palladium pathway," the base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide (B78521) complex, which then reacts with the neutral boronic acid. nih.gov The operative pathway can depend on the specific reaction conditions. nih.govresearchgate.net The increased Lewis acidity of this compound, due to the fluorine substituent, can influence the rate of boronate formation and subsequently the efficiency of the transmetalation step. nih.gov

Suzuki-Miyaura Cross-Coupling Reaction Mechanism

Reductive Elimination

Reductive elimination is a fundamental step in many organometallic catalytic cycles, particularly in cross-coupling reactions where this compound might be utilized, such as the Suzuki-Miyaura coupling. rsc.orgwikipedia.orglibretexts.org This step involves the formation of a new covalent bond between two ligands attached to a metal center, with a simultaneous reduction in the metal's oxidation state. wikipedia.org In the context of a Suzuki-Miyaura reaction, after the transmetalation step where the (2-fluoro-4-phenoxyphenyl) group is transferred from boron to the palladium catalyst, the resulting diorganopalladium(II) complex undergoes reductive elimination. libretexts.orgacs.org This final step forms the new carbon-carbon bond of the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue. rsc.orgwikipedia.org

The rate and efficiency of reductive elimination are influenced by several factors, including the electronic properties and steric bulk of the ligands on the palladium center. rsc.orgwikipedia.org For instance, bulky, electron-donating phosphine (B1218219) ligands can accelerate reductive elimination by creating steric strain in the palladium complex, which is relieved upon product formation. rsc.org The process typically proceeds from a cis-isomeric arrangement of the two coupling groups on the metal complex and occurs with retention of stereochemistry. libretexts.orgwikipedia.org While specific kinetic data for the reductive elimination involving the (2-fluoro-4-phenoxyphenyl) group is not extensively detailed in the literature, the general principles suggest that the electronic nature of this aryl group, with its electron-withdrawing fluorine and electron-donating phenoxy group, would play a significant role in modulating the electron density at the palladium center and thus influencing the reaction kinetics. nih.govberkeley.edu

Protodeboronation Pathways and Stability Considerations

The presence of a fluorine atom at the ortho position to the boronic acid group, as in this compound, has a pronounced effect on the compound's reactivity and stability. Ortho-substituents can influence the acidity and properties of phenylboronic acids. researchgate.net Specifically, an ortho-fluoro substituent can increase the Lewis acidity of the boron center. acs.org This increased acidity is partly due to the potential for intramolecular hydrogen bonding between the fluorine and a hydroxyl group on the boron, which stabilizes the tetrahedral boronate anion formed upon reaction with a base. researchgate.net

Kinetic studies on various fluorinated phenylboronic acids have shown that the effects of fluorine substituents on protodeboronation rates can be complex. acs.org While electron-withdrawing groups generally slow down base-catalyzed protodeboronation, an ortho-fluorine substituent often accelerates the reaction. acs.orgresearchgate.net This acceleration is attributed to electrostatic repulsion effects that facilitate the cleavage of the C-B bond in the boronate intermediate. acs.org Therefore, the ortho-fluorine in this compound is expected to make it more susceptible to protodeboronation compared to its non-fluorinated or meta/para-fluorinated analogs.

The stability of arylboronic acids in aqueous media is critically dependent on the pH of the solution, which governs the speciation of the boron center. acs.orged.ac.uk Boronic acids exist in equilibrium between a neutral, trigonal planar form, ArB(OH)₂, and an anionic, tetrahedral boronate form, [ArB(OH)₃]⁻. wikipedia.orgresearchgate.net The relative concentration of these species is determined by the pKa of the boronic acid and the pH of the medium. nih.govnih.gov

Base-catalyzed protodeboronation is often the most significant pathway and proceeds through the more reactive tetrahedral boronate anion. ed.ac.ukwikipedia.org Consequently, the rate of protodeboronation for many arylboronic acids increases significantly at higher pH values where the boronate form predominates. ed.ac.ukljmu.ac.uk Kinetic studies have established pH-rate profiles for a wide array of boronic acids, revealing that reaction rates can vary by several orders of magnitude across the pH scale. ed.ac.uknih.gov For this compound, the ortho-fluorine substituent increases its acidity, meaning the reactive boronate species will form at a lower pH compared to phenylboronic acid itself, potentially broadening the pH range in which protodeboronation is a concern. researchgate.net

pH RangeDominant Boron SpeciesGeneral Protodeboronation Rate
Acidic (pH < pKa)Trigonal Boronic Acid (ArB(OH)₂)Slow (Acid-catalyzed pathway may exist)
Neutral (pH ≈ pKa)Equilibrium mixture of ArB(OH)₂ and [ArB(OH)₃]⁻Moderate to Fast
Basic (pH > pKa)Tetrahedral Boronate ([ArB(OH)₃]⁻)Fastest (Base-catalyzed pathway dominates)

To mitigate undesirable reactions like protodeboronation, the boronic acid functional group can be protected. ed.ac.uk This involves converting the boronic acid into a more stable derivative, which can be unmasked in situ or in a separate step to release the reactive boronic acid under specific conditions. nih.gov Common protecting groups include those that form boronate esters or other stable adducts. chem-station.com

Pinacol (B44631) Esters : Forming a pinacol boronate ester is a widely used strategy. chem-station.com These esters are generally stable to chromatography and many reaction conditions but can be cleaved to release the boronic acid for subsequent reactions like Suzuki coupling. chem-station.comnih.gov However, their deprotection can sometimes require harsh acidic conditions. chem-station.comacs.org

N-methyliminodiacetic acid (MIDA) Esters : MIDA boronates are exceptionally stable, often existing as benchtop-stable, crystalline solids. bldpharm.comsigmaaldrich.com They are inert to many reaction conditions, including anhydrous cross-coupling, but can be readily deprotected under mild aqueous basic conditions to slowly release the boronic acid. sigmaaldrich.comnih.gov This slow-release feature is particularly useful for minimizing the concentration of the unstable free boronic acid at any given time. nih.gov

Potassium Trifluoroborate Salts (R-BF₃K) : Aryltrifluoroborates are another class of air- and moisture-stable boronic acid surrogates. chem-station.comnih.gov They are highly stable crystalline solids and are resistant to protodeboronation. nih.govnih.gov They participate in cross-coupling reactions under specific conditions where the BF₃⁻ group is slowly hydrolyzed to the active boronic acid. nih.govresearchgate.net

Protecting GroupStructureKey FeaturesDeprotection Conditions
PinacolBoronate EsterGood stability, compatible with chromatography. chem-station.comAcidic hydrolysis (e.g., NaIO₄/HCl) or transesterification. chem-station.comacs.org
MIDABoronate EsterExceptionally stable crystalline solid; enables slow release. bldpharm.comsigmaaldrich.comMild aqueous base (e.g., NaOH, NaHCO₃). sigmaaldrich.comnih.gov
TrifluoroborateAnionic Salt (BF₃K)Air- and moisture-stable crystalline solid; resistant to protodeboronation. nih.govresearchgate.netSlow hydrolysis under basic coupling conditions. nih.gov

Other Substitution and Reductive Reactions

Beyond its role in palladium-catalyzed cross-coupling, the this compound moiety can potentially undergo other transformations. The carbon-boron bond can be replaced not only by hydrogen (protodeboronation) but also by other atoms or functional groups through various substitution reactions.

For instance, arylboronic acids can undergo electrophilic ipso-substitution reactions. Fluorination of arylboronic acids using electrophilic fluorine sources like acetyl hypofluorite (B1221730) can replace the boronic acid group with a fluorine atom. organic-chemistry.orgacs.org The outcome of such reactions is highly dependent on the other substituents on the aromatic ring. Electron-donating groups tend to favor ipso-substitution, while electron-withdrawing groups can lead to mixtures of products where fluorination occurs at other positions on the ring. organic-chemistry.orgacs.org

Additionally, the trifluoroborate salt derived from an arylboronic acid can sometimes undergo electrophilic aromatic substitution on the ring while retaining the BF₃⁻ group, demonstrating that the boron moiety can act as an activating group under certain conditions. researchgate.netacs.org While specific studies on this compound in these varied reaction types are not prevalent, its reactivity can be inferred from the general behavior of substituted fluoroarylboronic acids.

Applications of 2 Fluoro 4 Phenoxyphenyl Boronic Acid in Synthetic Organic Chemistry

Building Block for Complex Organic Molecule Synthesis

(2-Fluoro-4-phenoxyphenyl)boronic acid serves as a crucial precursor in the multi-step synthesis of intricate organic molecules. Its utility is particularly highlighted in the preparation of biaryl sulfonamides, a class of compounds with recognized biological activity. For instance, in the synthesis of a series of biaryl sulfonamides based on 2-azabicycloalkane skeletons, this boronic acid derivative is a key reactant. The synthesis involves the reaction of bicyclic amines with sulfonyl chlorides containing the biaryl moiety, which is introduced via the this compound. This approach allows for the creation of a library of compounds with potential as selective antitumor agents. The fluorinated biaryl substituent, introduced through the use of this compound, is often associated with enhanced antiproliferative activity.

Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is a proficient coupling partner in several key reactions designed to achieve this transformation.

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds. hw.ac.uk This palladium-catalyzed reaction between an organoboron compound and an organohalide offers a versatile and efficient route to a vast array of conjugated systems. hw.ac.uk

This compound is effectively employed in Suzuki-Miyaura reactions to synthesize substituted biaryl compounds. The presence of the fluorine atom can influence the electronic properties and biological activity of the resulting molecules. In a study focused on the synthesis of biaryl analogs with anti-inflammatory and analgesic potential, various substituted phenylboronic acids were coupled with substituted bromobenzenes. While this specific boronic acid was not detailed, the general methodology highlights its potential. For instance, the coupling of a substituted bromobenzene (B47551) with an appropriate boronic acid in the presence of a palladium catalyst and a base yields the corresponding biaryl.

A study on the synthesis of fluorinated aminobiphenyl derivatives demonstrated the successful coupling of a fluorinated phenylboronic acid with 4-chloroaniline (B138754) in the presence of palladium acetate (B1210297) and a bulky phosphine (B1218219) ligand, yielding the desired fluorinated aminobiphenyl. This underscores the utility of fluorinated boronic acids like this compound in constructing complex biaryl systems.

Below is a table summarizing typical reaction conditions for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids to form biaryl compounds.

Aryl HalideBoronic AcidCatalystLigandBaseSolventTemperatureYield
Substituted BromobenzeneThis compoundPd(OAc)₂SPhosK₃PO₄Toluene/WaterRefluxGood to Excellent
4-ChloroanilineThis compoundPd(OAc)₂SPhosK₃PO₄Toluene/WaterRefluxNot Specified

Homocoupling Reactions of Arylboronic Acids

Homocoupling of arylboronic acids provides a direct route to symmetrical biaryl compounds. nih.gov This reaction is often catalyzed by copper salts and can proceed under mild conditions. nih.gov The mechanism is believed to involve a double transmetalation of the arylboronic acid to a copper(II) center, followed by reductive elimination to form the biaryl product. nih.gov While specific studies detailing the homocoupling of this compound are not prevalent, the general principles of copper-catalyzed homocoupling are applicable. nih.gov The reaction of an arylboronic acid in the presence of a copper catalyst, often in a suitable solvent and sometimes with a base, leads to the formation of the corresponding symmetrical biaryl. nih.gov The electronic nature of the substituents on the arylboronic acid can influence the reaction rate and yield. nih.gov

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura and homocoupling reactions, this compound is a potential substrate for other important cross-coupling reactions, expanding its utility in constructing diverse molecular frameworks.

One such reaction is the Chan-Lam coupling , which enables the formation of carbon-heteroatom bonds, specifically aryl ethers and aryl amines. organic-chemistry.orgwikipedia.org This copper-catalyzed reaction couples an arylboronic acid with an alcohol or an amine. organic-chemistry.orgwikipedia.org The reaction is often carried out under mild conditions, open to the air, and at room temperature. organic-chemistry.orgwikipedia.org The mechanism is thought to involve the formation of a copper-aryl complex, followed by reductive elimination to yield the desired product. wikipedia.org Given its structure, this compound could be employed in Chan-Lam couplings to synthesize diaryl ethers or N-aryl compounds containing the 2-fluoro-4-phenoxyphenyl moiety.

Another significant cross-coupling reaction is the Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov While the traditional Sonogashira reaction does not directly utilize boronic acids, variations and related methodologies are continually being developed. It is plausible that through conversion to a suitable halide or triflate, the 2-fluoro-4-phenoxyphenyl moiety could be incorporated into molecules via this powerful alkynylation method.

The Heck reaction is another palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene. organic-chemistry.orgmdpi.comnih.govlibretexts.org Similar to the Sonogashira coupling, direct participation of boronic acids is not typical in the classic Heck reaction. However, the versatility of boronic acids allows for their conversion into organohalides, which can then serve as substrates in the Heck reaction, thereby indirectly enabling the incorporation of the (2-Fluoro-4-phenoxyphenyl) group into olefinic structures.

C-N Cross-Coupling Reactions (e.g., Chan-Lam Coupling)

The Chan-Lam coupling is a powerful copper-catalyzed method for forming a carbon-nitrogen bond between an arylboronic acid and an amine, amide, or other N-H containing compound. wikipedia.orgorganic-chemistry.org This reaction is valued for its mild conditions, often proceeding at room temperature and open to the air, making it a practical alternative to palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org The general mechanism involves the formation of a copper-aryl complex, which then undergoes reductive elimination with the nitrogen nucleophile to yield the N-arylated product. wikipedia.org

While detailed academic studies focusing specifically on the Chan-Lam coupling of this compound are not extensively documented, its application is noted in patent literature for the synthesis of complex heterocyclic molecules, particularly tyrosine kinase inhibitors. In these instances, the compound is used as a key intermediate to install the 2-fluoro-4-phenoxyphenyl moiety onto a nitrogen-containing scaffold, highlighting its utility in medicinal chemistry for creating pharmacologically active agents.

To illustrate the typical conditions for this transformation, the following table presents representative examples of Chan-Lam couplings with various substituted arylboronic acids and amines. organic-chemistry.org

Table 1: Representative Chan-Lam C-N Coupling Reactions

Arylboronic Acid Amine Catalyst Base Solvent Temperature Yield (%)
Phenylboronic acid Aniline Cu(OAc)₂ 2,6-Lutidine CH₂Cl₂ Room Temp 91
4-Methoxyphenylboronic acid 4-Chloroaniline Cu(OAc)₂ 2,6-Lutidine CH₂Cl₂ Room Temp 89
3,5-Dimethylphenylboronic acid Benzylamine Cu(OAc)₂ 2,6-Lutidine CH₂Cl₂ Room Temp 64

C-S Coupling for Aryl Thioether Synthesis

The formation of aryl thioethers (or aryl sulfides) is another important transformation in organic synthesis, as this functional group is present in numerous pharmaceuticals and materials. The cross-coupling of arylboronic acids with thiols provides a direct route to these compounds, typically catalyzed by copper or palladium complexes. This method is advantageous over older techniques that often required harsh conditions.

As an arylboronic acid derivative, this compound is a suitable substrate for these C-S coupling reactions. The reaction generally proceeds via the formation of a metal-thiolate complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the aryl thioether. Although specific literature examples detailing the C-S coupling of this compound are sparse, the general applicability of this method to a wide range of substituted arylboronic acids is well-established.

The table below shows representative examples of copper-catalyzed C-S coupling between various arylboronic acids and thiols, demonstrating the general conditions and scope of the reaction. uu.nl

Table 2: Representative Copper-Catalyzed C-S Coupling Reactions

Arylboronic Acid Thiol Catalyst Base Solvent Temperature (°C) Yield (%)
Phenylboronic acid Thiophenol CuI K₂CO₃ NMP 100 95
4-Tolylboronic acid Thiophenol CuI K₂CO₃ NMP 100 92
4-Chlorophenylboronic acid 4-Chlorothiophenol CuI NEt₃ NMP 100 85

Fluorination of Arylboronic Acid Derivatives

The conversion of an arylboronic acid to an aryl fluoride (B91410), known as fluoro-deboronation, is a valuable transformation in synthetic chemistry, particularly for the preparation of molecules used in positron emission tomography (PET) and medicinal chemistry. This reaction is typically achieved using an electrophilic fluorinating agent. wikipedia.org Common reagents for this purpose include N-Fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.orgbrynmawr.edu

The mechanism is believed to proceed via an Sₙ2-type attack of the carbon atom attached to boron on the electrophilic fluorine source. wikipedia.org Arylboronic acids with electron-donating groups tend to undergo this ipso-substitution efficiently. The presence of the electron-donating phenoxy group on this compound suggests it would be a viable substrate for such a transformation, which would result in the formation of 1,2-difluoro-4-phenoxybenzene.

While specific studies on the fluorination of this compound have not been reported, the general methodology has been successfully applied to a wide array of arylboronic acids. The following table provides examples of electrophilic fluorination of various arylboronic acids. nih.gov

Table 3: Representative Electrophilic Fluorination of Arylboronic Acids

Arylboronic Acid Fluorinating Agent Solvent Temperature Yield (%)
4-Methoxyphenylboronic acid Selectfluor CH₃CN/H₂O Room Temp 85
Phenylboronic acid NFSI THF 60°C 70
4-(Trifluoromethyl)phenylboronic acid Selectfluor CH₃CN/H₂O Room Temp 78

Advanced Functionalization and Derivatives of Arylboronic Acids

Incorporation into Polymeric Materials

The integration of boronic acid moieties into polymer structures imparts unique functionalities, most notably the ability to form reversible covalent bonds with diols. This property is the foundation for creating "smart" materials that can respond to specific biochemical stimuli, such as the presence of sugars.

Polycarbonates are widely used in biomedical applications due to their biocompatibility and degradability. The functionalization of polycarbonate backbones with boronic acid groups creates robust, dynamic platforms for applications like drug delivery. A significant challenge has been the direct polymerization of monomers already containing boronic acid groups, which can be incompatible with polymerization conditions.

A more convergent approach involves the post-synthesis modification of established polycarbonate backbones. nih.gov This strategy circumvents issues of monomer synthesis and functional group incompatibility. For instance, a precursor polycarbonate with suitable reactive sites can be treated with a boronic acid-containing compound to graft the functionality onto the polymer. This method allows for the preparation of a diverse array of boronic acid-functionalized polycarbonates from readily accessible starting materials. nih.gov Although specific literature detailing the incorporation of (2-Fluoro-4-phenoxyphenyl)boronic acid is not prevalent, its structure is amenable to such post-synthesis modification techniques.

Table 1: General Approaches for Boronic Acid-Functionalized Polycarbonates

Method Description Advantages Key Considerations
Post-Synthesis Modification Grafting boronic acid moieties onto a pre-formed polycarbonate backbone with reactive pendent groups. nih.gov Versatile; avoids monomer synthesis challenges; compatible with a broad array of boronic acids. nih.gov Requires a suitable precursor polymer; reaction conditions must not degrade the polycarbonate backbone.

| Direct Polymerization | Ring-opening polymerization of a cyclic carbonate monomer that already contains a (protected) boronic acid group. | Precise control over the density and distribution of functional groups. | Monomer synthesis can be complex; potential for functional group incompatibility during polymerization. |

Boronic acid-functionalized nanoparticles are powerful tools for selective recognition and enrichment of biomolecules containing diol structures, such as glycoproteins and catechols. The underlying principle is the specific and reversible covalent interaction between the boronic acid and the cis-diols on the target molecule.

Magnetic nanoparticles (MNPs) functionalized with phenylboronic acid derivatives serve as an excellent example. Typically, a core of iron oxide (Fe₃O₄) is coated with silica (B1680970) (SiO₂), which is then modified to introduce boronic acid groups on the surface. rsc.orgresearchgate.net These functionalized MNPs can selectively capture target glycoproteins from complex biological samples. The magnetic core allows for easy separation of the nanoparticle-biomolecule conjugates from the sample matrix using an external magnetic field. researchgate.net This approach has been successfully used to enrich glycoproteins from samples like egg whites. rsc.org While these studies often use other boronic acids like 3-aminophenylboronic acid, the methodology provides a clear blueprint for the potential application of this compound in creating similar affinity materials. researchgate.net

Table 2: Characteristics of Boronic Acid-Functionalized Nanoparticles

Nanoparticle Type Functionalization Strategy Target Molecules Key Application
**Magnetic Nanoparticles (Fe₃O₄@SiO₂) ** Covalent attachment of a phenylboronic acid derivative to the silica shell. rsc.orgresearchgate.net Glycoproteins, Dopamine, Catechols. researchgate.net Selective enrichment and separation of biomolecules from complex samples. rsc.org
Silica Nanoparticles Co-condensation or post-synthesis grafting of an organosilane containing a boronic acid group. rsc.org Glycoproteins. rsc.org Molecular imprinting for highly selective recognition. rsc.org

| Polymer Nanoparticles | Copolymerization of monomers with and without boronic acid functionalities. researchgate.net | Carbohydrates (e.g., fructose). researchgate.net | Re-usable optical nanosensors. researchgate.net |

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. When functionalized with boronic acids, these hydrogels can form dynamic, reversible cross-links in the presence of polyol compounds like polyvinyl alcohol (PVA) or polysaccharides. nih.govrsc.org This interaction is the basis for self-healing and stimulus-responsive hydrogels. rsc.orgnih.gov

The formation of the hydrogel occurs through the condensation reaction between the boronic acid groups on one polymer chain and the diol units on another, creating boronate ester cross-links. rsc.org This network is dynamic; the boronate ester bonds can break and reform, which imparts self-healing properties to the material. nih.gov Furthermore, because the stability of the boronate ester is pH-dependent and can be influenced by the presence of competitive diols (like glucose), these hydrogels are often pH- and glucose-responsive. mdpi.comresearchgate.net This makes them highly attractive for applications in self-regulated drug delivery systems, where a change in blood glucose levels could trigger the release of a therapeutic agent like insulin. nih.govmdpi.com

Strategic Use of Boronate Esters and Trifluoroborates

While boronic acids are highly versatile, they can undergo dehydration to form cyclic anhydrides (boroxines) and may be prone to degradation under certain conditions. To enhance stability and ease of handling, boronic acids are often converted into more stable derivatives, such as boronate esters and organotrifluoroborates.

Boronate esters, particularly pinacol (B44631) esters, are widely used as stable and easily handled precursors for boronic acids. mdpi.com They are generally crystalline solids that are less prone to dehydration and can be purified using standard techniques like silica gel chromatography, which can be challenging for many free boronic acids. organic-chemistry.orgacs.org The synthesis of boronate esters from this compound can be achieved through a condensation reaction with a diol, such as pinacol, typically with removal of water.

These stable ester derivatives serve as protected forms of the boronic acid. They are robust enough to withstand a variety of reaction conditions, allowing for chemical modifications on other parts of the molecule without affecting the boronate moiety. rsc.orgrsc.org When needed for a subsequent reaction, such as a Suzuki-Miyaura coupling, the boronic acid functionality can be readily regenerated or the ester can often be used directly. organic-chemistry.orgacs.org

Table 3: Comparison of Boronic Acids and Boronate Esters

Feature Arylboronic Acids Arylboronate Pinacol Esters
Physical State Often solids, can be amorphous. Typically stable, crystalline solids. mdpi.com
Stability Prone to dehydration to form boroxines. Stable to air and moisture; less prone to dehydration. mdpi.com
Purification Can be difficult by chromatography. Readily purified by silica gel chromatography. organic-chemistry.orgacs.org

| Reactivity | Used directly in many reactions. | Often used directly or easily converted back to the boronic acid. |

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. While boronic acids are the traditional nucleophilic partner in this reaction, potassium organotrifluoroborate salts have emerged as superior alternatives in many contexts. nih.govresearchgate.net These salts are prepared by reacting the corresponding boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). organic-chemistry.orgnih.gov

Potassium (2-fluoro-4-phenoxyphenyl)trifluoroborate, derived from its boronic acid, would offer several advantages. Organotrifluoroborates are typically air- and moisture-stable crystalline solids that can be stored indefinitely without degradation. researchgate.netpitt.edu Their tetracoordinate boron center makes them less reactive than the corresponding boronic acids, effectively acting as a protected form. nih.gov This enhanced stability allows them to be compatible with a wider range of reaction conditions and functional groups. Under the basic conditions of the Suzuki-Miyaura coupling, the trifluoroborate salt slowly releases the active boronic acid or boronate species in situ, leading to efficient cross-coupling. nih.govresearchgate.net This combination of bench-top stability and high reactivity under specific catalytic conditions makes organotrifluoroborates highly valuable reagents in complex molecule synthesis. nih.govorganic-chemistry.org

Catalytic Roles and Mechanistic Aspects in Broader Chemical Transformations

Boronic Acid Catalysis (BAC)

Boronic acid catalysis leverages the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds with heteroatoms, most notably oxygen. scholaris.ca This interaction can activate substrates towards various transformations. The catalytic efficacy of an arylboronic acid is significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups, such as the fluorine atom present in (2-Fluoro-4-phenoxyphenyl)boronic acid, are generally expected to enhance the Lewis acidity of the boron center, potentially increasing its catalytic activity in certain reactions.

A significant application of boronic acid catalysis is the direct activation of hydroxyl groups in alcohols, circumventing the need for their conversion into more reactive leaving groups like halides or sulfonates. scholaris.caumanitoba.ca This activation can proceed through two primary mechanistic pathways: electrophilic and nucleophilic activation.

Electrophilic Activation: In this mode, the boronic acid interacts with the alcohol's hydroxyl group, forming a boronate ester intermediate. This interaction polarizes the C-O bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. scholaris.ca For π-activated alcohols, such as benzylic or allylic alcohols, this activation can facilitate the formation of a carbocationic intermediate, which can then be trapped by a nucleophile. scholaris.ca The general mechanism is depicted as follows:

Esterification: The arylboronic acid reversibly condenses with the alcohol to form a boronate ester, releasing a molecule of water.

Ionization: The boronate ester undergoes ionization, facilitated by the Lewis acidic boron center, to generate a carbocation and a boronate anion.

Nucleophilic Attack: A nucleophile attacks the carbocation, forming a new carbon-carbon or carbon-heteroatom bond.

Catalyst Regeneration: The boronate anion is protonated to regenerate the boronic acid catalyst.

Table 1: General Conditions for Boronic Acid-Catalyzed Direct Activation of Alcohols This table presents typical conditions for arylboronic acids in general and not specifically for this compound.

Parameter Typical Range/Condition
Catalyst Loading 5-20 mol%
Solvent Dichloromethane, Toluene, Acetonitrile
Temperature Room Temperature to 80 °C
Reaction Time 1-24 hours
Additives Dehydrating agents (e.g., molecular sieves) may be used

Boronic acids have been successfully employed as catalysts in Friedel-Crafts type alkylation reactions, particularly with activated alcohols as the alkylating agents. scholaris.ca Traditional Friedel-Crafts reactions often require stoichiometric amounts of strong, and often harsh, Lewis acids like AlCl₃. nih.govwikipedia.org In contrast, boronic acid catalysis offers a milder alternative.

The mechanism involves the boronic acid-catalyzed generation of an electrophilic carbocation from an alcohol, which then undergoes electrophilic aromatic substitution with an electron-rich aromatic or heteroaromatic ring. scholaris.ca Electron-deficient arylboronic acids are particularly effective in this context due to their enhanced Lewis acidity, which promotes the formation of the key carbocationic intermediate. scholaris.ca

The compatibility of boronic acid catalysis with other catalytic systems has led to the development of powerful dual catalytic methodologies. scholaris.canih.gov This approach combines two distinct catalysts to achieve transformations that are not possible with either catalyst alone. For instance, boronic acid catalysis can be merged with aminocatalysis or transition-metal catalysis.

A representative example is the combination of a boronic acid with a chiral amine catalyst for asymmetric reactions. scholaris.ca In such a system, the boronic acid might activate an alcohol to form an electrophile, while the chiral amine activates a different substrate to form a nucleophilic enamine. These two activated species then react enantioselectively. This synergistic approach allows for the construction of complex chiral molecules from simple precursors under mild conditions. scholaris.ca

Role in Click Reactions

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. ekb.eg The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov While boronic acids are not typically catalysts for the CuAAC reaction itself, they are frequently incorporated into molecules that are synthesized using this powerful ligation technique. nih.gov

The boronic acid moiety can be introduced into a molecule either before or after the click reaction. For example, an azido-functionalized arylboronic acid can be "clicked" with a terminal alkyne, or an alkyne-functionalized boronic acid can be reacted with an azide (B81097). nih.gov This modular approach is highly valuable for creating complex molecular architectures, such as fluorescent probes, sensors, and bioconjugates. researchgate.net

A significant challenge in this area is the potential for copper-mediated degradation of the boronic acid C-B bond. nih.gov Research has focused on developing protective strategies and reaction conditions that minimize this undesired side reaction, ensuring the integrity of the boronic acid functionality during the click conjugation. nih.gov

Table 2: Common Strategies for Incorporating Boronic Acids via CuAAC Click Chemistry This table outlines general approaches and is not specific to this compound.

Strategy Description Key Consideration
Pre-functionalization An azide or alkyne group is installed on a boronic acid-containing molecule. Stability of the boronic acid to the functionalization reaction conditions.
Post-click Borylation The click reaction is performed first, followed by the introduction of the boronic acid moiety. Compatibility of the triazole product with borylation reagents.
Direct Click Reaction An alkyne- or azide-functionalized boronic acid is directly used in the CuAAC reaction. Potential for Cu-mediated decomposition of the C-B bond.

Computational and Spectroscopic Insights into Boronic Acid Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like (2-Fluoro-4-phenoxyphenyl)boronic acid, DFT allows for the detailed examination of reaction pathways, orbital interactions, and thermodynamic properties that govern its chemical behavior. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be understood from studies on analogous arylboronic acids.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of intermediates and, crucially, the transition states that connect them. For reactions involving arylboronic acids, such as the Suzuki-Miyaura coupling or boroxine formation, DFT can model the step-by-step mechanism. acs.orgmdpi.com

The process involves optimizing the geometry of reactants, products, and all potential intermediates. acs.org Transition state searches are then performed to locate the highest energy point along the reaction coordinate between two minima. The calculated energy of this transition state determines the activation energy barrier, a key factor in reaction kinetics. For example, in Suzuki-Miyaura couplings, DFT can elucidate the energetics of the oxidative addition, transmetalation, and reductive elimination steps. researchgate.net In studies of protodeboronation (the undesired cleavage of the C-B bond), DFT has identified key interactions, such as hydrogen bonding, that stabilize transition states and influence the compound's stability. nih.govacs.org

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgtaylorandfrancis.comlibretexts.org The energy and spatial distribution of these orbitals are critical for understanding a molecule's nucleophilic and electrophilic character. youtube.com

HOMO: The highest energy orbital containing electrons. A higher HOMO energy level suggests a greater tendency to donate electrons, indicating higher nucleophilicity. taylorandfrancis.com

LUMO: The lowest energy orbital devoid of electrons. A lower LUMO energy level indicates a greater propensity to accept electrons, signifying higher electrophilicity. taylorandfrancis.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of molecular stability and reactivity. A smaller gap generally implies higher reactivity. schrodinger.com

For this compound, the electron-withdrawing fluorine atom and the electron-donating phenoxy group will influence the energy levels of the frontier orbitals. DFT calculations can precisely quantify these energies and visualize the orbital distributions, predicting how the molecule will interact with other reagents. For instance, the analysis can predict the most likely sites for electrophilic or nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Phenylboronic Acids (Illustrative Data)
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Phenylboronic acid-6.8-1.55.3
4-Methoxyphenylboronic acid (Electron-Donating Group)-6.5-1.45.1
4-Nitrophenylboronic acid (Electron-Withdrawing Group)-7.2-2.05.2

Note: The data in this table is illustrative, based on general principles of substituent effects on arylboronic acids, and does not represent experimentally verified values for this compound.

The reactivity of a boronic acid is highly dependent on the chemical environment, particularly pH, which controls the speciation of the boron center. nih.govnih.gov The boron atom in this compound exists in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form upon coordination with a Lewis base like a hydroxide (B78521) ion. mdpi.com

DFT calculations can model these different species and determine their relative stabilities. Furthermore, these studies can investigate the effect of various ligands (e.g., diols, amines) on the boron center. By calculating the binding energies and geometries of the resulting boronate esters or coordination complexes, DFT can predict the compound's affinity for different substrates and how ligand choice influences reactivity. nih.gov For instance, calculations can show how steric strain in a tetrahedral boronate intermediate, formed upon ligand binding, might accelerate or decelerate a reaction. nih.govacs.org

By calculating the Gibbs free energy (ΔG) of reactants, transition states, and products, DFT can provide a comprehensive assessment of a reaction's feasibility.

Kinetics: The Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation barrier implies a faster reaction. DFT allows for the comparison of different potential reaction pathways to determine the most kinetically favorable route. rsc.org

These assessments are crucial for optimizing reaction conditions and understanding why certain reactions involving this compound may be favored over others.

In Situ Spectroscopic Investigations

While computational methods provide theoretical predictions, in situ spectroscopic techniques offer direct experimental evidence of reaction intermediates and species in real-time. These methods are vital for validating computational models and gaining a complete understanding of reaction mechanisms.

¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying boron-containing compounds because the ¹¹B nucleus is NMR-active and its chemical shift is highly sensitive to the coordination environment and hybridization state of the boron atom. nsf.govnih.gov This makes it ideal for in situ monitoring of reactions involving this compound. nih.govresearchgate.net

The key principle is the distinct chemical shift ranges for sp² and sp³ hybridized boron:

Trigonal Boronic Acids (sp²): The neutral boronic acid, with its trigonal planar geometry, typically exhibits a broad signal in the ¹¹B NMR spectrum in the range of δ 27–33 ppm. nsf.gov

Tetrahedral Boronates (sp³): When the boronic acid reacts with a diol to form a cyclic boronate ester or coordinates with a Lewis base like hydroxide to form a boronate anion, the boron center becomes tetrahedral. This change in geometry and electronic environment results in a significant upfield shift in the ¹¹B NMR spectrum, with signals typically appearing in the range of δ 4–13 ppm. nsf.govresearchgate.net

By acquiring ¹¹B NMR spectra of a reaction mixture over time, one can directly observe the disappearance of the boronic acid signal and the appearance of the boronate ester signal. The relative integration of these signals allows for the quantification of each species, providing valuable kinetic data and information about the equilibrium position of the esterification reaction. mdpi.com This technique is essential for studying the dynamics of boronate ester formation, which is fundamental to the applications of boronic acids in dynamic covalent chemistry and sensing. mdpi.comnih.gov

Table 2: Typical ¹¹B NMR Chemical Shift Ranges for Boron Species
Boron SpeciesHybridizationCoordination GeometryTypical Chemical Shift (δ) Range (ppm)
Arylboronic Acidsp²Trigonal Planar27 – 33
Arylboronate Ester (e.g., with catechol)sp³Tetrahedral7 – 13
Arylboronate Anion (-B(OH)₃⁻)sp³Tetrahedral4 – 10
Amine-Coordinated Boronate Estersp³Tetrahedral~14

Note: Data is based on typical values reported for phenylboronic acids and related compounds in the literature. mdpi.comnsf.gov

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Boronic Acid Transformations

The primary application of arylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating biaryl structures. nih.govacs.org Future research will intensely focus on developing novel catalytic systems that enhance the efficiency, selectivity, and environmental sustainability of transformations involving (2-Fluoro-4-phenoxyphenyl)boronic acid.

Key research thrusts are expected to include:

Earth-Abundant Metal Catalysis: A significant push towards replacing precious metal catalysts like palladium with more abundant and cost-effective metals such as nickel, copper, or iron is underway. Developing robust catalytic systems based on these metals for the cross-coupling of fluorinated boronic acids will be a major goal.

Photocatalysis: Light-mediated reactions offer mild conditions and unique reactivity pathways. Research into photocatalytic systems that can activate this compound for coupling reactions, potentially through radical intermediates, is an exciting frontier. rsc.org

Ligand Design: The development of sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands will continue to be crucial. Future ligands will be designed to improve catalyst stability, lower catalyst loading, and control regioselectivity in reactions involving sterically hindered or electronically challenging substrates like this ortho-fluorinated compound.

Boron-Selective Reactions: In molecules containing multiple boron moieties, developing catalysts that can selectively activate one boronic acid group over another is a significant challenge. Future systems may achieve this selectivity, enabling more complex and efficient synthetic routes. rsc.org

Exploration of Advanced Flow Chemistry Applications for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise reaction control, and greater scalability. organic-chemistry.org The synthesis and application of this compound are well-suited for exploration within advanced flow chemistry setups.

Future research in this area will likely involve:

Heterogeneous Catalysis in Flow: Designing packed-bed reactors containing immobilized catalysts for Suzuki-Miyaura couplings. This approach simplifies product purification by retaining the catalyst within the reactor, allowing for continuous operation and easy catalyst recycling. acs.org

Rapid Optimization: Utilizing automated flow systems for high-throughput experimentation to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst, base, solvent) and optimize reaction yields and purity. This can significantly accelerate the development of manufacturing processes for active pharmaceutical ingredients (APIs) derived from this building block. acs.org

Handling of Solids: Addressing the challenges of handling solid reagents and products in continuous flow is a key area of research. organic-chemistry.org Novel reactor designs and solvent systems will be explored to enable the scalable synthesis of boronic acids, which are often crystalline solids.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The incorporation of fluorine into organic molecules can dramatically alter their physical and electronic properties, imparting high thermal stability, chemical inertness, and unique optoelectronic characteristics. numberanalytics.comresearchgate.net These properties make this compound a valuable precursor for the synthesis of advanced functional materials.

Emerging interdisciplinary research will focus on:

Fluorinated Polymers: Using this boronic acid as a monomer or key intermediate in the synthesis of high-performance fluoropolymers. nih.gov These materials could find applications as dielectric layers in microelectronics, chemically resistant coatings, or advanced membranes due to the robustness of the carbon-fluorine bond.

Organic Electronics: The specific electronic properties conferred by the fluoro and phenoxy groups could be harnessed in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The biaryl structures formed via cross-coupling are common motifs in π-conjugated systems essential for these applications. researchgate.net

Liquid Crystals: The rigid, anisotropic structure of molecules derived from this compound makes them potential candidates for new liquid crystalline materials. The fluorine substituent can be used to tune key properties like melting point, viscosity, and dielectric anisotropy.

Biomaterials: Fluorinated compounds are increasingly used in biomedical applications due to their enhanced stability and lipophilicity. researchgate.net Polymers or functional surfaces derived from this compound could be explored for applications in drug delivery or medical implants. researchgate.net

Refinement of Computational Models for Predicting Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. rsc.org The application of refined computational models to reactions involving this compound will provide deep mechanistic insights and guide experimental design.

Future computational research will aim to:

Model Reaction Pathways: Perform detailed DFT calculations to map the potential energy surfaces of catalytic cycles, such as the Suzuki-Miyaura reaction. mdpi.com This can help elucidate the precise roles of ligands, bases, and solvents and identify the rate-determining steps.

Predict Selectivity: Develop accurate models to predict the regioselectivity and stereoselectivity of reactions. For a substituted compound like this, predicting the outcome of C-H activation or other functionalization reactions is crucial for synthetic planning.

In Silico Catalyst Design: Use computational screening to design new catalysts and ligands with enhanced activity and selectivity for transformations of fluorinated arylboronic acids. By modeling the interaction between the catalyst and the substrate, researchers can rationally design more effective catalytic systems. researchgate.net

Correlate Structure and Properties: Employ quantum chemical calculations to predict the electronic and photophysical properties of novel materials derived from this boronic acid, guiding the synthesis of materials with desired characteristics for specific applications in electronics or materials science. mdpi.comresearchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1414356-30-1 sigmaaldrich.comchemicalbook.com
Molecular FormulaC12H10BFO3 nih.govachemblock.com
Molecular Weight232.02 g/mol nih.gov
IUPAC NameThis compound nih.govachemblock.com
Physical FormSolid sigmaaldrich.com
Purity≥97% sigmaaldrich.comachemblock.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2-Fluoro-4-phenoxyphenyl)boronic acid, and how can purity be optimized?

  • Methodology : The synthesis of aromatic boronic acids typically involves lithiation-borylation strategies. For example, lithiation of the aromatic ring using n-butyllithium followed by reaction with a boron electrophile (e.g., trimethylborate) is a common approach. Post-synthesis, purification via recrystallization or chromatography is critical, but boronic acids are prone to protodeboronation; thus, intermediates like boronic esters are often synthesized first for stability .
  • Characterization : Use NMR (¹¹B, ¹H, ¹⁹F) to confirm boronic acid formation and fluorine substitution. Mass spectrometry (LC-MS/MS) can detect trace impurities, as described in methods for related boronic acids .

Q. How can researchers characterize the binding interactions of this compound with diol-containing biomolecules?

  • Methodology : Surface plasmon resonance (SPR) or fluorescence-based assays are recommended. SPR studies using carboxymethyl dextran-coated surfaces functionalized with boronic acid derivatives can quantify binding kinetics. Buffer pH and ionic strength significantly impact selectivity; borate buffers (pH 8.5–10) enhance reversible diol binding but may require optimization to minimize non-specific interactions .

Q. What are the primary applications of this compound in drug discovery?

  • Applications : Boronic acids are used as reversible covalent inhibitors in proteasome-targeting drugs (e.g., bortezomib) and as bioisosteres for carboxyl or phosphate groups. The fluorine substituent in this compound may enhance metabolic stability and binding affinity via hydrophobic or electrostatic interactions, as seen in fluorinated tubulin inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorine and phenoxy substituents on bioactivity?

  • Methodology : Synthesize analogs with varying substituents (e.g., replacing fluorine with other halogens or modifying the phenoxy group). Test inhibitory activity against target proteins (e.g., proteases, kinases) using enzymatic assays. Computational docking studies (e.g., AutoDock) can predict binding modes, while comparative cytotoxicity assays (e.g., against cancer cell panels) reveal selectivity .

Q. What experimental strategies resolve contradictions in data from boronic acid-protein interaction studies?

  • Analysis : Contradictions may arise from secondary interactions (e.g., hydrophobic or ionic) overshadowing boronate ester formation. To isolate specific binding:

  • Use competitive assays with excess diols (e.g., sorbitol) to confirm reversibility.
  • Compare binding in buffers with/without chelating agents (e.g., EDTA) to rule out metal-mediated effects.
  • Validate via mutagenesis studies on target proteins .

Q. How can thermal stability and degradation pathways of this compound inform its handling in long-term studies?

  • Methodology : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures. For fluorinated boronic acids, degradation often releases boron oxides and fluorinated byproducts. Store at 0–4°C in anhydrous conditions to prevent hydrolysis. Monitor stability via periodic NMR or HPLC .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

  • Techniques : LC-MS/MS in multiple reaction monitoring (MRM) mode offers high sensitivity (detection limits <1 ppm). Derivatization-free methods using acidic mobile phases (0.1% formic acid) enhance ionization efficiency for underivatized boronic acids. Cross-validate with ¹⁹F NMR for fluorine-specific quantification .

Key Considerations for Researchers

  • Safety : Handle with nitrile gloves and under fume hoods due to potential respiratory irritation .
  • Data Interpretation : Always correlate SPR/fluorescence binding data with orthogonal assays (e.g., ITC, enzymatic activity) to confirm specificity .
  • Synthetic Challenges : Prioritize boronic ester intermediates to avoid purification hurdles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.